molecular formula C14H19NO3S B7586207 (8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate

(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate

Cat. No. B7586207
M. Wt: 281.37 g/mol
InChI Key: BRXZPQGXLVBACH-UHFFFAOYSA-N
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Description

(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is a bicyclic compound that contains both oxabicyclo and thiazole rings. This compound has been synthesized using various methods and has shown promising results in various scientific applications.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate.

Mechanism of Action

The mechanism of action of (8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate is not fully understood. However, it is believed to exert its anti-inflammatory, anti-cancer, and anti-bacterial effects by modulating various signaling pathways. It has been shown to inhibit NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines and the survival of cancer cells. It has also been shown to inhibit bacterial cell wall synthesis, which is essential for bacterial growth.
Biochemical and Physiological Effects:
(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of various bacterial strains. Furthermore, it has been shown to have low toxicity in vitro and in vivo.

Advantages and Limitations for Lab Experiments

The advantages of using (8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate in lab experiments include its high purity, low toxicity, and promising results in various scientific research applications. However, its limitations include the lack of understanding of its mechanism of action and the need for further studies to fully understand its potential as a therapeutic agent.

Future Directions

There are various future directions for the study of (8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate. One direction is to further investigate its mechanism of action and signaling pathways involved in its anti-inflammatory, anti-cancer, and anti-bacterial effects. Another direction is to study its potential as a therapeutic agent for various diseases such as cancer, inflammatory diseases, and bacterial infections. Furthermore, the development of novel synthesis methods and analogs of (8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate may lead to the discovery of more potent and selective compounds.

Synthesis Methods

The synthesis of (8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate has been achieved using various methods. One method involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with 8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-one in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). Another method involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with 7-hydroxy-8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-one in the presence of a coupling agent and a catalyst. Both methods have shown good yields and purity of the final product.

Scientific Research Applications

(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate has shown promising results in various scientific research applications. It has been studied for its potential as an anti-inflammatory agent and has shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been studied for its potential as an anti-cancer agent and has shown to induce apoptosis in cancer cells. Furthermore, it has been studied for its potential as an anti-bacterial agent and has shown to inhibit the growth of various bacterial strains.

properties

IUPAC Name

(8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-8-15-10(7-19-8)13(16)18-12-9-5-4-6-17-11(9)14(12,2)3/h7,9,11-12H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXZPQGXLVBACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)OC2C3CCCOC3C2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate

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